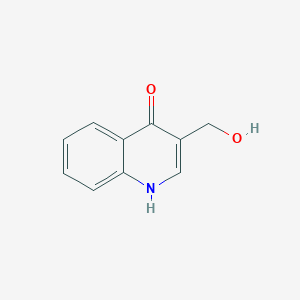

4-Hydroxy-3-hydroxymethylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxy-3-hydroxymethylquinoline: is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties. The presence of both hydroxyl and hydroxymethyl groups in this compound makes it a compound of interest for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-hydroxymethylquinoline can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with aldehydes under acidic conditions. For example, the reaction of aniline with formaldehyde in the presence of hydrochloric acid can yield the desired quinoline derivative . Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as clay or ionic liquids can be employed to facilitate the reaction and make the process more environmentally friendly .

化学反応の分析

Types of Reactions: 4-Hydroxy-3-hydroxymethylquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

科学的研究の応用

Anti-inflammatory and Analgesic Properties

Research has demonstrated that derivatives of 4-hydroxy-3-quinolinecarboxamides exhibit notable anti-inflammatory and analgesic effects. A study evaluated several compounds synthesized from this framework, revealing that some exhibited potent analgesic activity at low doses (e.g., 1 mg/kg for compound 52) comparable to established drugs like piroxicam. These compounds inhibited cyclooxygenase and lipoxygenase enzymes, highlighting their potential as antiarthritic agents in conditions such as carrageenin-induced foot edema and adjuvant-induced arthritis .

Antioxidant Activity

The antioxidant properties of 4-HMQ derivatives have been investigated, showing their ability to scavenge free radicals and protect against oxidative stress. This characteristic is crucial for developing treatments for diseases linked to oxidative damage, such as neurodegenerative disorders .

Antibacterial Activity

4-HMQ and its derivatives have been studied for their antibacterial properties against various pathogens. Compounds derived from the quinoline structure have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus. The mechanism often involves the inhibition of bacterial topoisomerases, crucial for DNA replication .

Precursor for Synthesis

4-HMQ serves as a valuable intermediate in synthesizing various quinoline derivatives. For instance, it can be converted into propanol and propylamine derivatives, which are used in glucocorticoid synthesis . This versatility makes it a critical compound in organic synthesis.

Structural Modifications

The quinoline ring system allows for extensive structural modifications, leading to compounds with enhanced biological activities. Recent studies have focused on creating novel quinoline-natural product hybrids that exhibit improved pharmacological profiles against inflammation, cancer, and infectious diseases .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Milata et al. (2019) | Synthesized 3-hydroxymethyl-1,4-dihydro-4-oxoquinoline with promising biological activity | Potential anti-CNS disease agents |

| Anti-inflammatory study (2020) | Evaluated 4-hydroxy-3-quinolinecarboxamides showing analgesic effects | Treatment for arthritis and pain relief |

| Quinoline derivatives review (2023) | Summarized various quinoline-modified natural products with broad pharmacological activities | Development of new drugs targeting infections and cancer |

作用機序

The mechanism of action of 4-Hydroxy-3-hydroxymethylquinoline involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.

Pathways Involved: The compound can modulate signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer therapy.

類似化合物との比較

4-Hydroxyquinoline: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

2-Hydroxyquinoline: Has a hydroxyl group at a different position, leading to different chemical properties and reactivity.

4-Hydroxy-2-quinolone: Contains a carbonyl group instead of a hydroxymethyl group, resulting in different biological activities.

生物活性

4-Hydroxy-3-hydroxymethylquinoline is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the modification of quinoline derivatives. Various synthetic routes have been explored, including the use of Vilsmeier-Haack reactions and other condensation methods. The compound can be synthesized through a multi-step process involving the hydroxymethylation of 4-hydroxyquinoline, which has been shown to yield significant amounts of the desired product under optimized conditions.

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial activity against a variety of pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

- Salmonella spp.

In vitro assays demonstrated that the compound has a dose-dependent effect, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as Ofloxacin. For instance, in one study, the compound showed an inhibition zone of 22 mm against Pseudomonas aeruginosa, indicating strong antibacterial potential .

Antioxidant Properties

This compound also exhibits notable antioxidant activity. Various assays have been employed to evaluate its capacity to scavenge free radicals, including:

- DPPH radical scavenging assay

- ABTS radical cation reduction assay

- Hydroxyl radical scavenging assay

Results indicated that the compound effectively reduces oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative damage in biological systems .

Anticancer Activity

Research has indicated that derivatives of hydroxymethylquinoline possess anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the quinoline ring can enhance cytotoxicity .

Case Study 1: Antibacterial Efficacy

In a recent study evaluating the antibacterial efficacy of several quinoline derivatives, this compound was tested against multiple strains. The results demonstrated that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Case Study 2: Antioxidant Mechanism

Another research effort focused on elucidating the antioxidant mechanism of this compound. Using cell culture models exposed to oxidative stress, it was found that this compound significantly reduced lipid peroxidation levels and increased the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Summary Table of Biological Activities

特性

IUPAC Name |

3-(hydroxymethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-7-5-11-9-4-2-1-3-8(9)10(7)13/h1-5,12H,6H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIQDGVXTCMZRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。